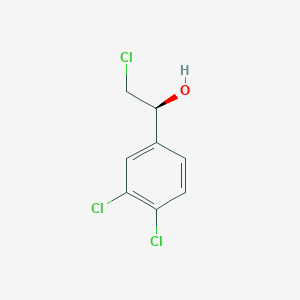

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol

Descripción general

Descripción

“(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol” is a chemical compound with potential applications in research and industry. Its CAS number is 256474-24-5 .

Synthesis Analysis

While specific synthesis methods for “(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol” were not found, related compounds have been synthesized using conventional techniques as well as ultrasound irradiation .

Molecular Structure Analysis

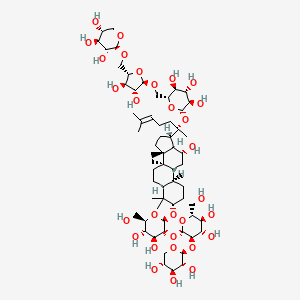

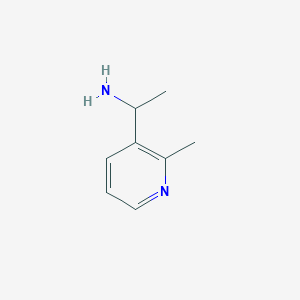

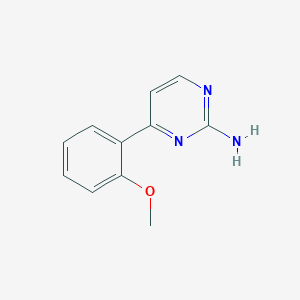

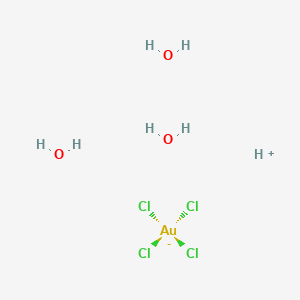

The molecular formula of “(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol” is C8H7Cl3O, and its molecular weight is 225.5 g/mol .

Aplicaciones Científicas De Investigación

Anticancer Research

This compound has been utilized in the synthesis of novel indole–1,2,4-triazole-based structural motifs. These motifs have shown promising results in in vitro studies against hepatocellular cancer Hep-G2 cell line. The structure–activity relationship (SAR) studies of these hybrids revealed that the 3,4-dichlorophenyl-based indole–triazole structural hybrid displayed excellent anti-Hep-G2 cancer chemotherapeutic efficacy .

Molecular Hybridization

Molecular hybridization is a significant approach for developing new chemotherapeutic agents. The (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is a key intermediate in creating bioactive structural hybrids that have demonstrated good-to-excellent anti-Hep-G2 cancer chemotherapeutic potential .

Synthesis of S-Alkylated N-Aryl Acetamides

The compound is used in the synthesis of S-alkylated N-aryl acetamides, which are a novel series of compounds with potential antimicrobial and anticancer properties. These compounds have been screened for their cytotoxicity potential and have shown to possess cell viability inhibitory properties at certain concentrations .

Chemical Properties and Synthesis

As a chemical reagent, (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is available with a purity of over 96.0% (GC). It is used in various chemical syntheses due to its physical and chemical properties, such as boiling point, specific gravity, and refractive index .

Analytical Chemistry

In analytical chemistry, this compound’s physical and chemical properties are crucial. Its colorless to light yellow to light orange clear liquid appearance, boiling point, and refractive index make it suitable for use in various analytical procedures .

Pharmacological Studies

The compound’s role in pharmacological research is significant, especially in the development of new drugs with anti-microbial and anti-cancer properties. Its molecular weight and structure are essential for understanding its interaction with biological systems .

Safety and Hazard Analysis

Understanding the safety and hazards associated with (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is vital for its handling and use in laboratory settings. Its Material Safety Data Sheet (MSDS) provides detailed information on its safe usage .

Educational Purposes

For educational purposes, this compound is used to teach students about the synthesis and properties of complex organic molecules. It serves as an example of how different functional groups affect a molecule’s reactivity and properties .

Direcciones Futuras

While specific future directions for “(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol” were not found, research in the field of halogenated organic compounds is focusing on developing a quantitative mechanistic understanding of degradation pathways, improving analytical detection methods for organohalogens and transient species during advanced redox processes, and developing new catalysts and processes that are globally scalable .

Mecanismo De Acción

Target of Action

A related compound, s-[3-(3,4-dichlorophenyl)-3-oxopropyl]-l-cysteine, has been reported to target sortase b in bacillus anthracis .

Biochemical Pathways

Related compounds such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis by blocking the q_b plastoquinone binding site of photosystem ii . This suggests that (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol might also interact with similar biochemical pathways.

Propiedades

IUPAC Name |

(1S)-2-chloro-1-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKALNWLBXMXTJS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CCl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)

![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)